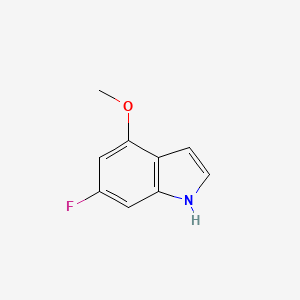

6-fluoro-4-methoxy-1H-indole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Antioxidant and Cytotoxic Properties

6-methoxytetrahydro-β-carboline derivatives, closely related to 6-fluoro-4-methoxy-1H-indole, have been investigated for their antioxidant and cytotoxicity properties. These derivatives exhibited moderate antioxidant activities and mild toxicity on non-tumorous cell lines. The research suggests that such compounds can be generated via the Maillard reaction and hold potential as antioxidants with safer profiles compared to traditional treatments like 5-fluorouracil and cisplatin (Goh et al., 2015).

Antibacterial and Antioxidant Activities

A novel series of fluoro/methoxy indole analogues was synthesized, showing significant antibacterial and antioxidant activities. The antibacterial activities of these compounds were especially notable against S. epidermidis, S. aureus, and E. coli. Additionally, the antioxidant activity was highlighted, demonstrating the potential of such compounds in treating infections and preventing oxidative stress-related damage (Shaik et al., 2021).

Antimicrobial and Anti-inflammatory Applications

Research into 2-(2'/3'/4'/6'-substituted phenyl)-1H-indoles has shown that compounds bearing amino, methyl, methoxy, hydroxyl, and fluoro groups exhibit better anti-inflammatory, antioxidant, and antimicrobial activities. These findings indicate the broad application potential of such indole derivatives in treating inflammation and microbial infections while also providing antioxidant benefits (Sravanthi et al., 2015).

Anticancer Properties

Indole derivatives, including those related to 6-fluoro-4-methoxy-1H-indole, have been explored for their anticancer properties. One study found that certain indole-based compounds interfered with HIV-1 attachment, suggesting potential therapeutic applications in the treatment of HIV (Wang et al., 2009). Another investigation into substituted 2-phenyl-1H-indoles revealed potent antioxidant activity in assays, indicating their potential in cancer prevention and treatment due to their ability to scavenge free radicals (Karaaslan et al., 2013).

特性

IUPAC Name |

6-fluoro-4-methoxy-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c1-12-9-5-6(10)4-8-7(9)2-3-11-8/h2-5,11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTYWJOYRVOVQDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C=CN2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646245 |

Source

|

| Record name | 6-Fluoro-4-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-fluoro-4-methoxy-1H-indole | |

CAS RN |

885521-02-8 |

Source

|

| Record name | 6-Fluoro-4-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

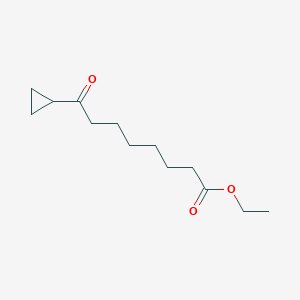

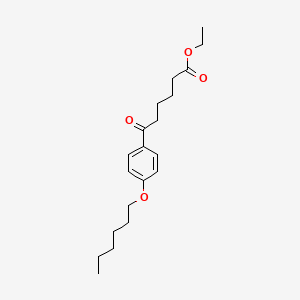

![Ethyl 8-[4-(N,N-diethylamino)phenyl]-8-oxooctanoate](/img/structure/B1343589.png)